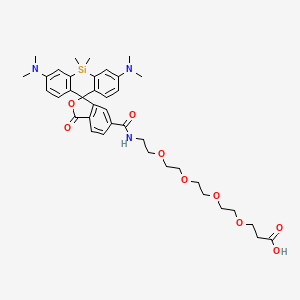
Alpha-ketoisocaproic acid-13C5 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-ketoisocaproic acid-13C5 (sodium) is a stable isotope-labeled compound, specifically a 13C-labeled version of alpha-ketoisocaproic acid sodium . This compound is used primarily in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-ketoisocaproic acid-13C5 (sodium) involves the incorporation of stable heavy isotopes of carbon into the alpha-ketoisocaproic acid molecule . The specific synthetic routes and reaction conditions for this compound are not widely detailed in public literature. the general approach involves the use of isotope-labeled precursors and standard organic synthesis techniques .
Industrial Production Methods
Industrial production of alpha-ketoisocaproic acid-13C5 (sodium) is typically carried out by specialized chemical manufacturers who have the capability to handle and incorporate stable isotopes into organic molecules . The production process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-ketoisocaproic acid-13C5 (sodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the keto group to a carboxylic acid group.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of alpha-ketoisocaproic acid-13C5 (sodium) would yield a carboxylic acid derivative, while reduction would produce a hydroxyl derivative .
Wissenschaftliche Forschungsanwendungen
Alpha-ketoisocaproic acid-13C5 (sodium) has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic flux analysis to study metabolic pathways and fluxes.
Medicine: It is employed in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism.
Wirkmechanismus
The mechanism of action of alpha-ketoisocaproic acid-13C5 (sodium) involves its role as a metabolic intermediate in the catabolism of branched-chain amino acids . It is converted to its corresponding amino acid, leucine, through transamination reactions . The compound also serves as a precursor for the synthesis of other important metabolites .
Vergleich Mit ähnlichen Verbindungen
Alpha-ketoisocaproic acid-13C5 (sodium) can be compared with other similar compounds, such as:
Alpha-ketoisovaleric acid-13C5 (sodium): Another isotope-labeled compound used in metabolic studies.
Alpha-keto-beta-methylvaleric acid-13C5 (sodium): Similar in structure and used for similar applications.
Alpha-ketoisocaproic acid-13C2 (sodium): A different isotope-labeled version of the same compound.
The uniqueness of alpha-ketoisocaproic acid-13C5 (sodium) lies in its specific isotopic labeling, which allows for precise tracking and quantitation in metabolic studies .
Eigenschaften
Molekularformel |
C6H10NaO3 |
|---|---|
Molekulargewicht |
159.09 g/mol |
InChI |
InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChI-Schlüssel |
NVPLKQSQRQOWCP-BVNCJLROSA-N |
Isomerische SMILES |
[13CH3][13CH]([13CH3])[13CH2][13C](=O)[13C](=O)O.[Na] |
Kanonische SMILES |
CC(C)CC(=O)C(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12387957.png)




![(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B12388004.png)
![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)

